molecular formula C11H11NO2S B1678607 Pyrrothiogatain CAS No. 477888-48-5

Pyrrothiogatain

Cat. No. B1678607
M. Wt: 221.28 g/mol
InChI Key: ISEFROSMDUZELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrothiogatain is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 . It significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .


Molecular Structure Analysis

Pyrrothiogatain has a molecular formula of C11H11NO2S and a molecular weight of 221.27 . The exact structure is not provided in the available sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrrothiogatain are not fully detailed in the available sources. It has a molecular weight of 221.27 and a molecular formula of C11H11NO2S . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Inhibition of GATA Family Proteins

Pyrrothiogatain has been identified as a novel inhibitor of the DNA-binding activity of GATA3, a transcription factor crucial for T helper 2 (Th2) cell differentiation. This compound not only inhibits the DNA-binding activity of GATA3 but also impedes the interaction between GATA3 and SOX4, suggesting a direct interaction with the DNA-binding region of GATA3. The inhibition of GATA3 by Pyrrothiogatain leads to a significant suppression of Th2 cell differentiation and the expression and production of Th2 cytokines. This highlights the potential of Pyrrothiogatain in regulating the differentiation and function of Th2 cells, providing a promising avenue for therapeutic strategies to control Th2 cytokine production (Nomura et al., 2019).

Enhancement of Antioxidant Methods

Pyrrothiogatain has been utilized to improve the pyrogallol autoxidation method, a widely-used technique for measuring the superoxide-scavenging of antioxidants. The original method, specifically developed for superoxide dismutase, faced challenges due to the strong pH effect. Pyrrothiogatain's involvement has led to systematic investigation of influencing factors and the establishment of an improved procedure. This revised method provides a reliable and cost-effective superoxide-scavenging assay suitable for various types of antioxidants, indicating the versatility of Pyrrothiogatain in enhancing antioxidant measurement methodologies (Li, 2012).

properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7-3-4-8(2)12(7)9-5-6-15-10(9)11(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEFROSMDUZELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid

CAS RN

477888-48-5
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Nomura, H Takahashi, J Suzuki, M Kuwahara… - Scientific Reports, 2019 - nature.com
… Pyrrothiogatain also inhibited the interaction between GATA3 and SOX4, suggesting that it interacts with the DNA-binding region of GATA3. Furthermore, pyrrothiogatain … pyrrothiogatain …
Number of citations: 19 www.nature.com
D Suzana, A Kurnia, DM Oktavilantika… - … OF HEALTH AND …, 2022 - adisampublisher.org
… DNA yaitu pyrrothiogatain (Nomura, S. Et al., 2019). Dibuat pula turunan pyrrothiogatain untuk … Senyawa pyrrothiogatain dan turunannya dibuat dengan menggunakan perangkat lunak …
Number of citations: 3 adisampublisher.org
野村俊介 - 2020 - ehime-u.repo.nii.ac.jp
… Our results suggest that pyrrothiogatain regulates the differentiation and function of Th2 … GATA family inhibitor, pyrrothiogatain. Our results showed pyrrothiogatain inhibited the DNA-…
Number of citations: 3 ehime-u.repo.nii.ac.jp
M Israeli, Y Finkel, Y Yahalom-Ronen, N Paran… - Nature …, 2022 - nature.com
… of Pyrrothiogatain (0–500 µM). b The effect of various concentrations of Pyrrothiogatain on … c Calu-3 cells were treated with 500 uM Pyrrothiogatain and the expression of GATA6 and …
Number of citations: 23 www.nature.com
M Israeli, Y Finkel, Y Yahalom-Ronen, N Paran… - bioRxiv, 2021 - biorxiv.org
… of Pyrrothiogatain (0 to 500 µM). (B) The effect of various concentrations of Pyrrothiogatain … (C) Calu-3 cells were treated with 500uM Pyrrothiogatain and the expression of GATA6 and …
Number of citations: 2 www.biorxiv.org
D Bortolotti, V Gentili, S Rizzo, A Rotola, R Rizzo - Cells, 2020 - mdpi.com
… The treatment with a GATA inhibitor, the pyrrothiogatain [19], reduced both GATA3 protein (… factor, we treated the cells with pyrrothiogatain. This inhibitory molecule reduced the …
Number of citations: 81 www.mdpi.com
KW Kalim, JQ Yang, M Wunderlich… - … for Immunotherapy of …, 2022 - ncbi.nlm.nih.gov
… cell expansion kit (Miltenyi, 130-095-925) for 3 days, in the presence or absence of 47.6 mM NaHCO 3 (to make culture medium of pH 7.60), 3 µM acetazolamide, 50 µM pyrrothiogatain, …
Number of citations: 5 www.ncbi.nlm.nih.gov
H Yang, H Zhang, Y Luan, T Liu, W Yang, KG Roberts… - Nature …, 2022 - nature.com
… Similarly, pharmacological inhibition of GATA3 DNA binding by the small-molecule inhibitor pyrrothiogatain also decreased the open chromatin signal in the engineered GM12878 A/A …
Number of citations: 23 www.nature.com
CB Mahony, L Copper, P Vrljicak, B Noyvert… - Cell Reports, 2023 - cell.com
Inherited bone marrow failure associated with heterozygous mutations in GATA2 predisposes toward hematological malignancies, but the mechanisms remain poorly understood. Here, …
Number of citations: 1 www.cell.com
Y Shiroma, R Takahashi, Y Yamamoto… - Cancer …, 2020 - Wiley Online Library
Dysregulation or mutation of DNA binding proteins such as transcription factors (TFs) is associated with the onset and progression of various types of disease, including cancer. …
Number of citations: 21 onlinelibrary.wiley.com

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